7-(Morpholin-4-YL)-[1,2]oxazolo[4,5-C]pyridin-4-amine
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Overview
Description
7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine is a novel small molecule that has garnered significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine typically involves the reaction of morpholine with benzo[1,2,5]oxadiazole derivatives under specific conditions. The compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in a 0.9% NaCl solution containing gum Arabic for systemic treatment .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the high-throughput screening method has been employed to identify potent and specific inhibitors, such as 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine .
Chemical Reactions Analysis
Types of Reactions: 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine has a wide range of scientific research applications:
Mechanism of Action
This inhibition prevents the cleavage of amyloid precursor protein (APP) and tau proteins, thereby reducing the formation of amyloid-β plaques and neurofibrillary tangles associated with Alzheimer’s disease . The compound selectively blocks AEP via a dual active site-directed and allosteric mode of inhibition .
Comparison with Similar Compounds
- 7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine
- 7-(4-Morpholinyl)-2,1,3-benzoxadiazol-4-amine
- δ-Secretase inhibitor 11
- Compound 11A
Comparison: Compared to other similar compounds, 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine stands out due to its high specificity and potency as an AEP inhibitor. Its unique structure allows for effective inhibition of AEP without affecting other related cysteine proteases, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C10H12N4O2 |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
7-morpholin-4-yl-[1,2]oxazolo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C10H12N4O2/c11-10-7-5-13-16-9(7)8(6-12-10)14-1-3-15-4-2-14/h5-6H,1-4H2,(H2,11,12) |
InChI Key |
PGQZEXIGRKEQIA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN=C(C3=C2ON=C3)N |
Origin of Product |
United States |
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